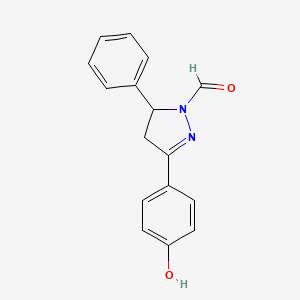![molecular formula C23H22N4OS B6052994 (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone](/img/structure/B6052994.png)
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone is a complex organic compound that features multiple functional groups, including an imidazole ring, a tetrahydropyridoindole core, and a methylsulfanylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions involving aldehydes or ketones and amines.
Construction of the Tetrahydropyridoindole Core: This step may involve the use of cyclization reactions, such as Pictet-Spengler condensation, to form the indole ring system.
Attachment of the Methylsulfanylphenyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the phenyl ring is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the indole core, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are attached.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds, organometallic reagents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydrogenated imidazole or indole derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its complex structure.
Organic Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
(5-methyl-1H-imidazol-2-yl)-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone: Contains a chlorine atom instead of a methylsulfanyl group, potentially altering its chemical properties.
Uniqueness
The presence of the methylsulfanyl group in (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone may confer unique reactivity and biological activity compared to similar compounds. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
Propiedades
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-14-13-24-22(25-14)23(28)27-12-11-18-17-5-3-4-6-19(17)26-20(18)21(27)15-7-9-16(29-2)10-8-15/h3-10,13,21,26H,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKSRRJGHHAEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)SC)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B6052911.png)

![ETHYL 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B6052920.png)

![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![2-[1-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-4-yl]ethanol](/img/structure/B6052943.png)
![N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(2-METHYLBENZOYL)UREA](/img/structure/B6052948.png)
![1-Phenyl-3-[4-(2-phenylethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6052958.png)
![1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6052965.png)
![6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B6052982.png)
![N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B6053005.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6053008.png)
![methyl 4-({[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6053015.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B6053020.png)
